

Application Notes: Octamethyltrisiloxane for High-Vacuum Laboratory Equipment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Octamethyltrisiloxane**

Cat. No.: **B607121**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Octamethyltrisiloxane (MDM, CAS No. 107-51-7) is a linear, low-viscosity silicone fluid with properties that make it a candidate for specialized applications in high-vacuum systems.[\[1\]](#) Unlike conventional high-vacuum greases which are typically thick compounds, **octamethyltrisiloxane** is a water-like liquid at room temperature.[\[2\]](#)[\[3\]](#) Its utility in a vacuum environment stems from its low vapor pressure, good thermal stability, and chemical inertness. [\[1\]](#)[\[4\]](#) These application notes provide a summary of its properties, protocols for its use, and a methodology for performance evaluation.

2. Physicochemical Properties and Suitability for High-Vacuum

The effectiveness of a lubricant or sealant in a high-vacuum environment is primarily dictated by its vapor pressure and outgassing characteristics. Materials that release volatile compounds can contaminate sensitive surfaces and limit the ultimate pressure achievable in the system.[\[5\]](#) **Octamethyltrisiloxane**'s key properties are summarized below.

Data Presentation: Physicochemical Properties of **Octamethyltrisiloxane**

Property	Value	Source(s)
General		
CAS Number	107-51-7	[3]
Molecular Formula	C ₈ H ₂₄ O ₂ Si ₃	[6]
Molecular Weight	236.53 g/mol	[6]
Appearance	Colorless, clear, odorless liquid	[2][3]
Thermal Properties		
Boiling Point	153 °C (at 760 mmHg)	[3]
Melting Point	-82 °C to -86 °C	[3]
Flash Point	29 °C to 40 °C	[3][7]
Thermal Decomposition	Appreciable decomposition begins at ~260 °C	[8]
Physical Properties		
Density (at 25 °C)	0.82 g/mL	[3]
Viscosity (at 25 °C)	~1 cSt (mm ² /s)	[7]
Vapor Pressure	3.34 - 3.9 mmHg (at 25 °C)	[5][6]
Refractive Index (n _{20/D})	1.384 - 1.39	[9][10]
Safety & Handling		
Hazard Class	Flammable Liquid	[5]

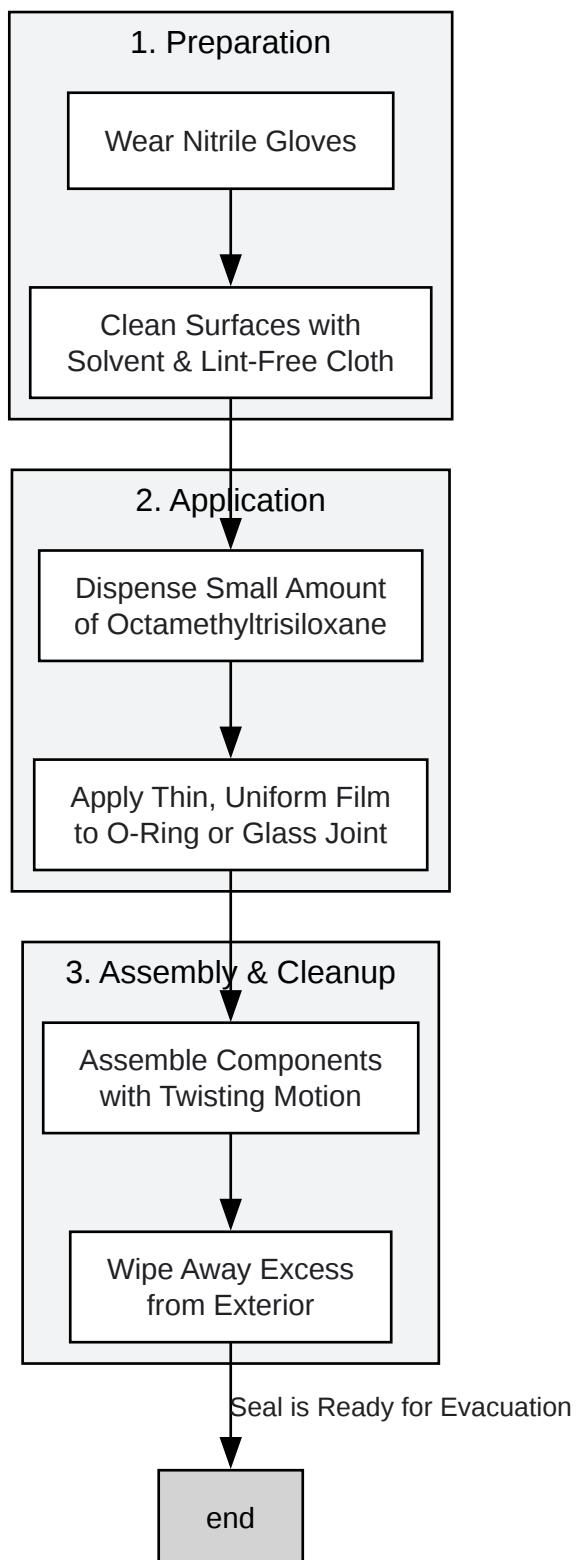
Application Notes:

- Low Vapor Pressure: While not as low as specialized, high-molecular-weight vacuum greases, the vapor pressure of **octamethyltrisiloxane** is significantly lower than that of many organic solvents and pump oils, making it suitable for moderate high-vacuum applications where minimal contamination is required.[1]

- Thermal Stability: The fluid is stable up to approximately 260°C, allowing for its use in systems that undergo moderate bake-out procedures.[8]
- Chemical Inertness: As a silicone fluid, it is chemically inert and resistant to oxidation, and will not react with most materials used in laboratory equipment.[9] It is also compatible with a wide range of plastics and rubbers.[11]
- Low Viscosity: The primary challenge in using **octamethyltrisiloxane** is its extremely low, water-like viscosity.[2] This makes it unsuitable as a general-purpose "grease" for sealing poorly mated surfaces or for applications requiring a thick lubricating film. However, its low viscosity is advantageous for penetrating very small crevices and lubricating precision components with tight tolerances.[2]
- Flammability: With a flash point as low as 29°C, **octamethyltrisiloxane** is a flammable liquid.[3] All ignition sources must be eliminated from the work area during application.[5]

3. Experimental Protocols

Protocol 1: Application of **Octamethyltrisiloxane** as a Sealant for O-Rings and Ground Glass Joints


This protocol details the steps for applying **octamethyltrisiloxane** to create a seal in high-vacuum systems. The guiding principle is "less is more" to prevent excess material from entering the vacuum chamber.[12]

Methodology:

- Surface Preparation:
 - Ensure all mating surfaces (e.g., O-ring grooves, ground glass joints) are meticulously clean and dry.
 - Use a suitable solvent (e.g., isopropyl alcohol, acetone) to remove any previous lubricants, fingerprints, and particulate matter. Use a lint-free cloth for cleaning.
 - Wear clean, powder-free nitrile gloves to prevent re-contamination of the surfaces with skin oils.[12]

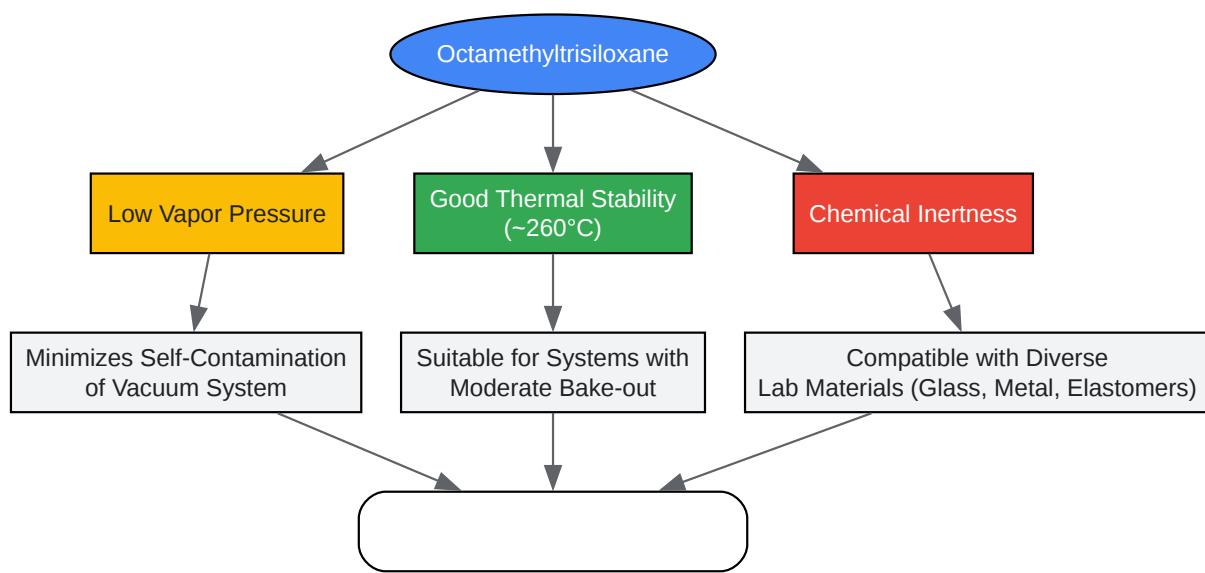
- Lubricant Application:
 - Dispense a very small amount of **octamethyltrisiloxane** onto a clean, lint-free applicator (such as a swab) or a gloved fingertip.
 - For O-Rings: Apply a thin, uniform film to the O-ring. The goal is to achieve a light sheen, not a thick coating. Gently pull the O-ring through your gloved fingers to distribute the fluid evenly without overstretching it.[\[13\]](#)
 - For Ground Glass Joints: Apply a few small, separate drops of the fluid to the upper part of the male joint. Avoid applying a continuous band, which can trap air.
- Assembly:
 - Carefully place the lubricated O-ring into its groove.
 - Assemble the mating components with a gentle twisting motion. This will spread the fluid into a thin, continuous, and transparent film, pushing any excess outward, away from the vacuum volume.[\[12\]](#)
 - A properly sealed ground glass joint will appear clear and free of bubbles or dry spots.
- Cleanup:
 - Wipe away any excess fluid from the exterior of the joint with a lint-free cloth lightly dampened with a solvent like isopropyl alcohol.

Workflow for Lubricant Application

[Click to download full resolution via product page](#)

Caption: Workflow for applying **octamethyltrisiloxane**.

Protocol 2: Performance Evaluation of Outgassing Characteristics (Based on ASTM E-595)


For critical applications, it is essential to quantify the outgassing properties of any material used in a high-vacuum environment. This protocol provides a condensed methodology based on the industry-standard ASTM E-595 test for determining Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM).

Methodology:

- Sample Preparation:
 - Prepare three samples of **octamethyltrisiloxane**, each with a mass between 100 and 300 mg.
 - Condition the samples at 23°C and 50% relative humidity for 24 hours.
 - Accurately weigh each sample to determine its initial mass.
 - Prepare and weigh clean collector plates, which will be cooled to collect condensable materials.
- Test Procedure:
 - Place the samples in a vacuum chamber.
 - Position the pre-weighed, cooled collector plates near the samples. The plates should be maintained at 25°C throughout the test.
 - Evacuate the chamber to a pressure of 5×10^{-5} torr or lower.
 - Once the vacuum level is reached, heat the samples to 125°C and maintain this temperature for 24 hours.
- Data Collection & Calculation:
 - After 24 hours, cool the system and return the chamber to atmospheric pressure with a dry, inert gas.

- Reweigh the samples to determine the final mass.
- Reweigh the collector plates to determine the mass of condensed volatiles.
- Calculate Total Mass Loss (TML%):
 - $TML\% = [(Initial\ Sample\ Mass - Final\ Sample\ Mass) / Initial\ Sample\ Mass] \times 100$
- Calculate Collected Volatile Condensable Material (CVCM%):
 - $CVCM\% = (\text{Mass of Condensed Material} / \text{Initial Sample Mass}) \times 100$ [5]
- Acceptance Criteria:
 - For materials to be considered suitable for sensitive space or aerospace applications, NASA has historically used the acceptance criteria of $TML < 1.0\%$ and $CVCM < 0.10\%$. [5] These values serve as a stringent benchmark for any high-vacuum application.

Logical Relationship: Suitability for High-Vacuum Applications

[Click to download full resolution via product page](#)

Caption: Key properties making **octamethyltrisiloxane** suitable for vacuum use.

4. Safety and Handling

- Flammability: **Octamethyltrisiloxane** is a flammable liquid and its vapor can form explosive mixtures with air.^[5] Handle only in well-ventilated areas and away from all sources of ignition, including sparks and hot surfaces.
- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.^[5]
- Handling: Avoid all personal contact, including inhalation of vapors, which may increase at higher temperatures.^[2] Ground and bond containers when transferring material to prevent static discharge.^[5]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.^[8]
- Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations for hazardous waste.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hengyitek.com [hengyitek.com]
- 2. deepseasilicone.com [deepseasilicone.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. silicorex.com [silicorex.com]
- 5. konarksilicones.com [konarksilicones.com]
- 6. Octamethyltrisiloxane | C₈H₂₄O₂Si₃ | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. matestlabs.com [matestlabs.com]
- 8. researchgate.net [researchgate.net]

- 9. rissochem.com [rissochem.com]
- 10. researchgate.net [researchgate.net]
- 11. silicone-polymers.co.uk [silicone-polymers.co.uk]
- 12. Advanced Lubricant Testing - Vacuum Stability & Outgassing [nyelubricants.com]
- 13. infinitalab.com [infinitalab.com]
- To cite this document: BenchChem. [Application Notes: Octamethyltrisiloxane for High-Vacuum Laboratory Equipment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607121#octamethyltrisiloxane-as-a-lubricant-for-high-vacuum-laboratory-equipment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com